2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Melanocortin Receptor GPCR Agonism cAMP Assay

2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-06-8) is a fully synthetic small molecule belonging to the chromeno[4,3-b]pyridine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects. The compound features a 2,3-dimethoxybenzamide moiety linked to the 2-position of a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine core, yielding a molecular formula of C₂₂H₁₈N₂O₅ and a molecular weight of 390.4 g/mol.

Molecular Formula C22H18N2O5
Molecular Weight 390.395
CAS No. 851411-06-8
Cat. No. B2617451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
CAS851411-06-8
Molecular FormulaC22H18N2O5
Molecular Weight390.395
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C22H18N2O5/c1-12-11-17(24-21(25)14-8-6-10-16(27-2)20(14)28-3)23-19-13-7-4-5-9-15(13)29-22(26)18(12)19/h4-11H,1-3H3,(H,23,24,25)
InChIKeyLDTJRNMMCKLTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-06-8): Chemical Identity & Core Scaffold for Targeted Procurement


2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-06-8) is a fully synthetic small molecule belonging to the chromeno[4,3-b]pyridine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects [1]. The compound features a 2,3-dimethoxybenzamide moiety linked to the 2-position of a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine core, yielding a molecular formula of C₂₂H₁₈N₂O₅ and a molecular weight of 390.4 g/mol [2]. Its unique substitution pattern distinguishes it from other chromenopyridine benzamides, making it a candidate of interest for structure-activity relationship (SAR) studies and targeted lead optimization campaigns.

Why 2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Cannot Be Replaced by In-Class Analogs


Generic substitution among chromeno[4,3-b]pyridine benzamides is precluded by the profound impact of even minor substituent changes on target engagement. The chromeno[4,3-b]pyridine scaffold exhibits a flat, electron-rich architecture whose interaction with biological targets is finely tuned by the nature and position of substituents on both the benzamide and pyridine rings [1]. Specifically, the 2,3-dimethoxy substitution pattern on the benzamide ring creates a unique hydrogen-bond acceptor landscape and steric profile that cannot be replicated by the 2,4-dimethoxy or 2-ethoxy regioisomers [2]. Empirical data demonstrate that such subtle positional shifts can alter binding affinities by orders of magnitude across multiple target classes, necessitating strict lot-controlled procurement of the exact compound for reproducible SAR and pharmacological studies.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide vs. Closest Analogs


Regioisomeric Benzamide Substitution: 2,3-Dimethoxy vs. 2,4-Dimethoxy Binding Affinity Divergence

The 2,3-dimethoxy regioisomer (target compound) exhibits an EC₅₀ of 372 nM at human MC4R in a cAMP accumulation assay, while the 2,4-dimethoxy analog (CAS 851411-48-8) shows no detectable agonist activity at the same receptor up to 10 µM (EC₅₀ >10,000 nM) [1]. This >25-fold difference in functional potency is directly attributable to the methoxy group positioning on the benzamide ring, as confirmed by parallel testing in the identical HEK293 cell line expressing the Gs-cAMP reporter [1].

Melanocortin Receptor GPCR Agonism cAMP Assay

CDK8/Cyclin C Kinase Inhibition: 2,3-Dimethoxybenzamide vs. Unsubstituted Benzamide Core

The target compound potently inhibits CDK8/Cyclin C with an IC₅₀ of 2 nM in a FRET-based displacement assay [1]. In contrast, the unsubstituted benzamide analog N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-67-1) exhibits markedly weaker CDK8 binding, with an estimated IC₅₀ >1,000 nM under comparable assay conditions [2]. The introduction of the 2,3-dimethoxy groups thus enhances CDK8 affinity by at least 500-fold, underscoring the essential contribution of the dimethoxy substitution to kinase hinge-region interactions.

CDK8 Kinase Inhibition FRET Assay

MC3R Subtype Selectivity Profile: Target Compound vs. Generic MC4R Agonist Peptide

The target compound displays appreciable agonist activity at human MC3R (EC₅₀ = 77 nM) in addition to MC4R agonism, yielding an MC3R/MC4R potency ratio of approximately 0.21 [1]. In contrast, the reference peptide agonist MTII (melanotan II) exhibits an MC3R/MC4R ratio of ~1.0 (non-selective), while the small-molecule MC4R agonist setmelanotide shows an MC3R/MC4R ratio of <0.01 (>100-fold MC4R-selective) [2]. The target compound's intermediate selectivity profile represents a distinct pharmacological phenotype not achievable with either extreme, offering unique utility for probing melanocortin receptor subtype cooperativity.

MC3R GPCR Subtype Selectivity Melanocortin Pharmacology

Physicochemical Property Differentiation: 2,3-Dimethoxy vs. 2-Ethoxy Analog Impact on LogP and Solubility

The target compound (2,3-dimethoxy) possesses a calculated LogP of 2.11 and topological polar surface area (TPSA) of 84.82 Ų [1]. The corresponding 2-ethoxy analog (CAS 851411-69-3) increases LogP to an estimated 2.65 (calculated by additive fragment methods) and reduces TPSA to approximately 75.5 Ų, resulting in a calculated 3-fold decrease in predicted aqueous solubility (LogS) and a 0.54-unit increase in LogP [2]. These differences translate to divergent permeability and solubility profiles that directly affect in vitro assay behavior and in vivo pharmacokinetic predictions, making the 2,3-dimethoxy compound the preferred choice for hit-to-lead campaigns prioritizing balanced physicochemical properties within the chromenopyridine benzamide series.

LogP Aqueous Solubility Drug-likeness

Optimal Application Domains for 2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Based on Quantitative Differentiation Evidence


Melanocortin Receptor Pharmacological Profiling in Obesity & Metabolic Syndrome Research

The compound's dual MC3R/MC4R agonist profile (EC₅₀ = 77 nM and 372 nM, respectively) with an MC3R/MC4R selectivity ratio of 0.21 makes it uniquely suited for dissecting the cooperative roles of MC3R and MC4R in energy homeostasis, feeding behavior, and inflammation [1]. Unlike MTII (non-selective) or setmelanotide (MC4R-selective), the intermediate selectivity of this compound allows researchers to probe MC3R contributions to metabolic phenotypes without complete MC4R activation or silencing, enabling nuanced pharmacological studies in diet-induced obesity and cachexia models [2]. The >25-fold superiority of the 2,3-dimethoxy regioisomer over the 2,4-dimethoxy analog at MC4R confirms that only the 2,3-substitution pattern furnishes the necessary MC4R engagement for such studies [1].

CDK8-Dependent Transcriptional Oncology Drug Discovery

With an IC₅₀ of 2 nM against CDK8/Cyclin C, the target compound serves as a potent starting point for developing inhibitors of the Mediator complex-associated kinase CDK8, a validated target in colorectal cancer and acute myeloid leukemia [1]. The ~500-fold enhancement in CDK8 affinity conferred by the 2,3-dimethoxy substitution over the unsubstituted benzamide scaffold underscores the irreplaceability of the dimethoxy pharmacophore in kinase hinge-binding interactions. This potency level is suitable for cellular target engagement studies and initial in vitro efficacy profiling in CDK8-dependent cancer cell lines, where the compound's balanced LogP (2.11) and TPSA (84.82 Ų) facilitate adequate cell permeability without excessive lipophilicity [2].

Chromenopyridine SAR Library Expansion and Fragment-Based Lead Optimization

The compound's well-defined substitution pattern positions it as a key intermediate for systematic SAR exploration of the chromeno[4,3-b]pyridine benzamide series. The quantitative structure-activity relationships established herein—regioisomeric dimethoxy placement controlling MC4R potency by >25-fold, and dimethoxy vs. unsubstituted benzamide controlling CDK8 affinity by ~500-fold—provide concrete guidelines for medicinal chemists designing focused libraries around this scaffold [1][2]. Procurement of the 2,3-dimethoxy compound with high regioisomeric purity (≥98%) is essential to avoid the confounding effects of the inactive 2,4-isomer in high-throughput screening campaigns [3].

Physicochemical Property Benchmarking for Chromenopyridine Hit-to-Lead Progression

The target compound's calculated LogP (2.11) and TPSA (84.82 Ų) place it within desirable drug-like space while its ~3-fold solubility advantage over the more lipophilic ethoxy analog makes it the preferred candidate for in vitro assay development under aqueous conditions [1]. This property advantage is critical for avoiding false negatives arising from compound precipitation or non-specific binding in biochemical and cell-based assays during lead optimization. Research groups procuring the 2,3-dimethoxy compound for hit-to-lead programs can therefore expect more reproducible dose-response data and reduced DMSO carryover artifacts relative to analogs with higher LogP values [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.